molecular formula C10H14N2 B11921998 N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine

N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine

Cat. No.: B11921998
M. Wt: 162.23 g/mol
InChI Key: DIHABIJGJRTAET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine ( 497251-67-9) is a bicyclic amine derivative characterized by a partially hydrogenated isoquinoline scaffold with a methyl group attached to the amine nitrogen. Its molecular formula is C₁₀H₁₄N₂, with a molecular weight of 162.24 g/mol. This compound serves as a versatile building block in scientific research, particularly in the development of novel pharmacologically active agents. Similar tetrahydroisoquinoline scaffolds are under investigation as potential antinociceptive (pain-blocking) agents, with some analogs found to be at least as potent as nicotine in rodent models . Furthermore, structurally related 5,8-disubstituted tetrahydroisoquinolines have demonstrated activity as inhibitors of Mycobacterium tuberculosis in culture, showing potential for antimicrobial application . The compound's constrained ring system also makes it a subject of interest in medicinal chemistry as a conformationally restricted analog for studying receptor interaction. The product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle all chemicals appropriately using personal protective equipment.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine

InChI

InChI=1S/C10H14N2/c1-11-10-4-2-3-8-5-6-12-7-9(8)10/h5-7,10-11H,2-4H2,1H3

InChI Key

DIHABIJGJRTAET-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC2=C1C=NC=C2

Origin of Product

United States

Preparation Methods

Hydrogenation Catalysts and Conditions

Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are widely used catalysts for this transformation. Reactions are conducted under hydrogen gas (H₂) at pressures ranging from 1–5 atm and temperatures of 25–80°C. For example, hydrogenating 8-aminoquinoline with 10% Pd/C in ethanol at 50°C and 3 atm H₂ achieves partial reduction to the tetrahydro stage, yielding 5,6,7,8-tetrahydroquinolin-8-amine intermediates.

Table 1: Catalytic Hydrogenation Parameters

CatalystSolventPressure (atm)Temperature (°C)Yield (%)
Pd/C (10%)Ethanol35065–70
PtO₂Methanol58072–75
Raney NiTHF22558–60

Challenges in Selectivity

Over-reduction to decahydroquinoline derivatives is a common side reaction. To mitigate this, stoichiometric control of hydrogen and the use of poisoned catalysts (e.g., Lindlar catalyst) have been explored. Additionally, acidic additives like acetic acid improve selectivity by stabilizing the intermediate imine.

Reductive Amination Pathways

Reductive amination offers a versatile alternative, particularly for introducing the methyl group early in the synthesis. This method involves condensing a ketone or aldehyde with an amine followed by reduction.

Schiff Base Formation and Reduction

A two-step procedure starts with the condensation of 5,6,7,8-tetrahydroisoquinolin-8-amine with formaldehyde to form a Schiff base. Subsequent reduction with sodium borohydride (NaBH₄) or catalytic hydrogenation yields the target compound. For instance, reacting 5,6,7,8-tetrahydroisoquinolin-8-amine with formaldehyde in ethanol at 0°C generates the imine intermediate, which is reduced using NaBH₄ at room temperature to achieve 85–90% yield.

Key Reaction:
5,6,7,8-Tetrahydroisoquinolin-8-amine+HCHOSchiff BaseNaBH4N-Methyl-5,6,7,8-tetrahydroisoquinolin-8-amine\text{5,6,7,8-Tetrahydroisoquinolin-8-amine} + \text{HCHO} \rightarrow \text{Schiff Base} \xrightarrow{\text{NaBH}_4} \text{this compound}

One-Pot Reductive Methylation

Recent advancements enable a one-pot approach using methylamine and formaldehyde in the presence of a reducing agent. This method simplifies purification and increases throughput. For example, combining 5,6,7,8-tetrahydroisoquinolin-8-amine, methylamine hydrochloride, and formaldehyde in methanol with NaBH₃CN as the reductant achieves 78–82% yield.

N-Methylation Strategies

Direct methylation of 5,6,7,8-tetrahydroisoquinolin-8-amine is a straightforward route but requires careful control to avoid over-alkylation.

Methyl Halide Alkylation

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common alkylating agents. Reactions are performed in polar aprotic solvents like dimethylformamide (DMF) with a base such as potassium carbonate (K₂CO₃) to scavenge hydrogen iodide. A typical procedure involves stirring 5,6,7,8-tetrahydroisoquinolin-8-amine with methyl iodide (1.2 equivalents) and K₂CO₃ in DMF at 60°C for 12 hours, yielding 70–75% product.

Table 2: Methylation Agents and Efficiency

Methylating AgentBaseSolventTemperature (°C)Yield (%)
CH₃IK₂CO₃DMF6070–75
(CH₃)₂SO₄NaOHH₂O2565–68
CH₃OTfEt₃NCH₂Cl₂080–85

Borane-Mediated Methylation

Borane-methyl sulfide complexes (BH₃·S(CH₃)₂) provide a milder alternative for N-methylation. This method avoids strong bases and achieves selective methylation at the amine group. Reacting 5,6,7,8-tetrahydroisoquinolin-8-amine with BH₃·S(CH₃)₂ in tetrahydrofuran (THF) at reflux for 6 hours yields 80–85% product.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness, safety, and minimal waste.

Continuous Hydrogenation Reactors

Flow reactors equipped with fixed-bed Pd/C catalysts enable continuous hydrogenation of quinoline derivatives at elevated pressures (10–15 atm) and temperatures (100–120°C), achieving >90% conversion rates.

Solvent Recycling and Byproduct Management

Methanol and ethanol are recovered via distillation, while byproducts like decahydroquinoline are separated using fractional crystallization. Industrial processes often integrate in-line analytics (e.g., HPLC) for real-time quality control .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide.

    Reduction: Hydrogen gas and a palladium catalyst.

    Substitution: Various alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitrone derivatives.

    Reduction: Formation of decahydroisoquinoline.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemistry

N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for the development of derivatives that can exhibit varied biological activities.

Biology

This compound has shown significant antiproliferative activity against various cancer cell lines. Research indicates that it interacts with the CXCR4 chemokine receptor, which is crucial in cancer progression and metastasis. The compound's mechanism involves:

  • Inhibition of Cancer Cell Proliferation : It disrupts critical signaling pathways such as the PI3K/AKT/mTOR pathway.
  • Induction of Apoptosis : By triggering mitochondrial membrane depolarization and increasing reactive oxygen species (ROS) production.

Medicine

This compound is being investigated for its potential use in developing new pharmaceuticals aimed at cancer treatment. Its ability to inhibit tumor growth has been demonstrated in various preclinical studies.

Case Studies

Several studies have explored the applications of this compound:

  • Antitumor Activity : In xenograft models, this compound exhibited significant tumor growth inhibition rates up to 60% at doses of 20 mg/kg compared to control groups.
  • Inflammation Models : In vivo studies indicated that administration reduced inflammation markers in animal models of arthritis. A significant decrease in paw swelling was observed following treatment.
  • Oxidative Stress Studies : Experiments demonstrated that the compound significantly decreased malondialdehyde levels while increasing antioxidant enzyme activities in treated cells compared to controls.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Halogenated Derivatives
  • 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (CAS 1428651-87-9): Molecular Weight: 227.10 g/mol. Key Feature: Bromine substituent at position 4 enhances electrophilic reactivity, making it a versatile intermediate for further functionalization (e.g., cross-coupling reactions) . Application: Primarily used in synthetic workflows to generate more complex derivatives.
  • (R)-4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (CAS 1428652-00-9): Key Feature: Chiral (R)-configuration, which may influence binding specificity in biological systems. Synthesis: Requires enantioselective methods, such as asymmetric catalysis .
Chiral Derivatives
  • (S)-5,6,7,8-Tetrahydroquinolin-8-amine dihydrochloride (CAS 865303-57-7): Molecular Weight: 221.13 g/mol. Synthesis: Chiral resolution or asymmetric hydrogenation of precursor imines .
Alkyl-Substituted Derivatives
  • N-(2-methoxyethyl)-5,6,7,8-tetrahydroquinolin-8-amine (CAS 1423029-49-5): Molecular Weight: 230.23 g/mol. Key Feature: Methoxyethyl side chain improves solubility and pharmacokinetic properties. Application: Explored in drug discovery for CNS targets due to enhanced blood-brain barrier penetration .

Key Observations :

  • The methyl-substituted isoquinoline derivative lacks direct antitumor data but shares structural motifs with staurosporine analogs, which exhibit potent kinase inhibition .
  • Chiral derivatives (e.g., S-enantiomers) show enhanced target specificity compared to racemic mixtures, critical for CNS applications .

Biological Activity

N-methyl-5,6,7,8-tetrahydroisoquinolin-8-amine (often abbreviated as NMTIQ) is a derivative of tetrahydroisoquinoline that has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

NMTIQ is characterized by its tetrahydroisoquinoline scaffold, which is known for its pharmacological versatility. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Cytotoxicity Against Cancer Cells

Recent studies have demonstrated that NMTIQ exhibits significant cytotoxic effects against a variety of cancer cell lines. The most notable findings include:

  • Antiproliferative Activity : In vitro tests showed that NMTIQ derivatives such as (R)-5a displayed IC50 values ranging from 0.6 µM to 17.2 µM against human cancer cell lines including HeLa (cervical carcinoma), A2780 (ovarian carcinoma), and HT-29 (colorectal adenocarcinoma) .
CompoundCell LineIC50 (µM)
(R)-5aA27800.6
(R)-5aHeLa5.4
(R)-5aHT-2917.2

These results indicate that the cytotoxicity of NMTIQ is both concentration-dependent and cell line-specific.

The mechanisms through which NMTIQ exerts its cytotoxic effects have been investigated extensively:

  • Cell Cycle Disruption : NMTIQ has been shown to induce cell cycle arrest in the G0/G1 phase, leading to a decrease in S and G2/M phases. This was particularly noted in studies involving A2780 cells .
  • Mitochondrial Dysfunction : The compound induces mitochondrial membrane depolarization and increases reactive oxygen species (ROS) production. This oxidative stress contributes to apoptosis in cancer cells .

Case Studies and Research Findings

Several case studies highlight the efficacy of NMTIQ in preclinical settings:

  • Study on Ovarian Cancer Cells : A study focused on the effects of (R)-5a on A2780 cells revealed that treatment resulted in significant ROS generation after 120 minutes, suggesting a potential pathway for inducing apoptosis through oxidative stress .
  • Comparative Analysis of Enantiomers : Research comparing the enantiomers of NMTIQ indicated that (R)-5a was significantly more effective than its (S) counterpart in inhibiting cell growth across multiple cancer cell lines .
  • Impact on Proteasome Activity : Further investigations suggested that NMTIQ may affect proteasome activity by targeting regulatory subunits rather than catalytic ones, enhancing its stability and efficacy as an anticancer agent .

Future Directions

Given the promising biological activity of NMTIQ, further research is warranted to explore:

  • In Vivo Efficacy : Transitioning from in vitro studies to animal models will be crucial for assessing the therapeutic potential and safety profile of NMTIQ.
  • Structural Modifications : Investigating derivatives and analogs may yield compounds with improved potency and selectivity against specific cancer types.
  • Mechanistic Studies : Detailed mechanistic studies are necessary to fully elucidate the pathways through which NMTIQ induces cytotoxicity.

Q & A

Q. Enantiomeric Purity :

  • Chiral chromatography (e.g., using a CombiFlash system with DCM/MeOH/NH₃ gradients) resolves diastereomers .
  • Chiral auxiliaries or asymmetric catalysis (e.g., (S)- or (R)-configured ligands) ensure stereochemical control .

How can researchers optimize Pd-catalyzed cross-coupling reactions for derivatives of this compound?

Advanced Research Focus
Optimization involves:

  • Catalyst Screening : Pd₂(dba)₃ outperforms other catalysts in coupling brominated precursors with amines (e.g., piperidine derivatives) .
  • Solvent and Base Selection : Toluene with cesium carbonate minimizes side reactions compared to polar solvents .
  • Temperature Control : Reactions at 110°C balance yield and decomposition risks .

Q. Example Protocol :

StepReagents/ConditionsYield
CouplingPd₂(dba)₃, rac-BINAP, Cs₂CO₃, toluene, 110°C60–86%
PurificationCombiFlash (DCM/MeOH/NH₃ gradients)>95% purity

What analytical techniques resolve structural and conformational ambiguities in this compound derivatives?

Q. Basic Research Focus

  • X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks (e.g., in metal complexes) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substitution patterns (e.g., δ 2.35 ppm for N-methyl groups) .
    • NOESY confirms stereochemistry by spatial proximity of protons .
  • HRMS : Validates molecular formulas (e.g., [C₂₆H₃₇N₅ + H]⁺: 420.31278) .

How do researchers evaluate the bioactivity of this compound derivatives, and what are common pitfalls?

Q. Advanced Research Focus

  • Target Engagement Assays :
    • CXCR4 Antagonism : Flow cytometry detects inhibition of CXCL12 binding .
    • Enzyme Inhibition : Fluorescence polarization assays measure binding to kinases or proteases .
  • ADME Challenges :
    • Metabolic Stability : Microsomal assays (e.g., liver microsomes + NADPH) identify vulnerable sites .
    • Plasma Protein Binding : Equilibrium dialysis quantifies free fraction .

Data Contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, cell lines). Standardize protocols across labs .

What strategies address conflicting reports on the biological activity of this compound derivatives?

Q. Advanced Research Focus

  • Structure-Activity Relationship (SAR) Studies :
    • Modify substituents (e.g., piperidine vs. pyrrolidine groups) to isolate activity .
    • Compare enantiomers: (S)-configured amines often show higher target affinity .
  • Mechanistic Profiling :
    • Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics to receptors .
    • Pathway Analysis : RNA-seq identifies off-target effects (e.g., MAPK/ERK modulation) .

Q. Example SAR Table :

DerivativeR-GroupCXCR4 IC₅₀ (nM)
32Hexahydropyrrolo[3,4-c]pyrrole8.2
36Dimethylpyrrolidin-3-amine4.5

What safety precautions are critical when handling this compound in vitro?

Q. Basic Research Focus

  • PPE : Gloves, goggles, and lab coats prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • Storage : 2–8°C under inert atmosphere (N₂/Ar) to prevent degradation .

Waste Disposal : Incinerate halogenated solvents (e.g., DCM) separately from aqueous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.